N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14780470
Molecular Formula: C18H21ClN6O3
Molecular Weight: 404.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClN6O3 |
|---|---|
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H21ClN6O3/c1-28-15-4-3-13(11-14(15)19)23-16(26)12-22-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h2-6,11H,7-10,12H2,1H3,(H,22,27)(H,23,26) |
| Standard InChI Key | KHNCZEUEOOXMTK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3)Cl |
Introduction
Structural Features
Molecular Architecture
The compound’s structure comprises three interconnected pharmacophores:
-
Piperazine Core: A six-membered ring with two nitrogen atoms, serving as a scaffold for receptor binding.
-
Pyrimidin-2-yl Group: A heterocyclic aromatic ring linked to the piperazine, contributing to hydrogen-bonding interactions.
-
3-Chloro-4-methoxyphenyl Substituent: An electron-withdrawing chloro group and electron-donating methoxy group on an aniline backbone, enhancing metabolic stability and solubility .
Key Functional Groups
| Functional Group | Role in Structure/Activity |
|---|---|
| Piperazine Carboxamide | Core scaffold for bioactivity |
| Pyrimidin-2-yl | Hydrogen-bond acceptor sites |
| 3-Chloro-4-methoxyanilino | Modulates electronic properties |
| Oxoethyl Linker | Connects aromatic systems |
Physicochemical Properties
Experimental and computed data highlight critical properties influencing bioavailability:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁ClN₆O₃ | |
| Molecular Weight | 404.8 g/mol | |
| Log P (XLogP3-AA) | 1.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area (TPSA) | 99.7 Ų |
These properties suggest moderate lipophilicity and significant polar surface area, favoring solubility in biological fluids while enabling membrane permeation .
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The synthesis likely involves multi-step reactions, as inferred from analogous piperazine derivatives :
-
Piperazine Activation: Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Alkylation: Reaction with a bromoethyl intermediate (e.g., tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate) under basic conditions (NaH/DMF) .
-
Deprotection: Removal of the Boc group via acid hydrolysis.
-
Coupling: Introduction of the pyrimidin-2-yl group via carbodiimide-mediated amide bond formation.
-
Substitution: Incorporation of the 3-chloro-4-methoxyphenyl moiety via nucleophilic aromatic substitution or reductive amination.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperazine Alkylation | NaH, DMF, 50°C, 1.5 hours | 70% | |
| Boc Deprotection | HCl (4M in dioxane) | >90% | |
| Amide Coupling | EDC/HOBt, DCM, RT, 12 hours | 50-70% |
Stability and Reactivity
The compound’s stability is influenced by:
-
Acid Sensitivity: Potential hydrolysis of the carboxamide or oxoethyl linker under strongly acidic conditions.
-
Oxidative Stability: Methoxy and chloro groups may undergo oxidation, though steric hindrance from the piperazine could mitigate this.
-
Photoreactivity: Pyrimidine rings may absorb UV light, necessitating storage in amber vials .
Biological and Pharmacological Insights
Targeted Biological Activities
While direct data on this compound are unavailable, structural analogs suggest potential applications:
Hypothetical Pharmacokinetic Profile
| Parameter | Predicted Value | Basis |
|---|---|---|
| Oral Bioavailability | Moderate (Log P ~1.3) | XLogP3-AA correlation |
| Metabolic Stability | High (steric protection) | Chloro/methoxy groups |
| CNS Penetration | Possible (TPSA <100 Ų) | TPSA threshold |
Challenges and Research Gaps
Critical areas requiring investigation:
-
Toxicity Profiling: Assessment of hepatotoxicity, nephrotoxicity, and genotoxicity.
-
Structure-Activity Relationship (SAR): Impact of substituents on the aniline ring (e.g., fluoro vs. methoxy).
-
Therapeutic Efficacy: In vivo studies in disease models (e.g., neurodegeneration, infection).
| Hazard Class | Description | Precaution |
|---|---|---|
| Acute Toxicity (H302) | Harmful if swallowed | Avoid ingestion |
| Skin Irritation (H315) | Causes skin irritation | Use nitrile gloves |
| Respiratory Irritation | May cause respiratory issues | Use N95 mask |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume